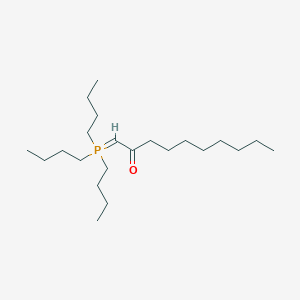
1-(Tributyl-lambda~5~-phosphanylidene)decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tributyl-lambda~5~-phosphanylidene)decan-2-one is a specialized organophosphorus compound known for its unique reactivity and applications in organic synthesis. This compound is characterized by the presence of a phosphanylidene group, which imparts distinct chemical properties that make it valuable in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tributyl-lambda~5~-phosphanylidene)decan-2-one typically involves the reaction of tributylphosphine with a suitable carbonyl compound under controlled conditions. One common method is the Wittig reaction, where tributylphosphine reacts with a carbonyl compound to form the desired phosphanylidene product. The reaction conditions often include the use of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the phosphanylidene intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Wittig reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification by distillation or chromatography, and quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Tributyl-lambda~5~-phosphanylidene)decan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phosphanylidene group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the phosphanylidene group under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphanylidene derivatives.
Scientific Research Applications
1-(Tributyl-lambda~5~-phosphanylidene)decan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes and other unsaturated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(Tributyl-lambda~5~-phosphanylidene)decan-2-one involves the formation of a phosphanylidene intermediate, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application. For example, in Wittig reactions, the phosphanylidene intermediate reacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism.
Comparison with Similar Compounds
1-(Tributyl-lambda~5~-phosphanylidene)decan-2-one can be compared with other similar compounds, such as:
(Tributylphosphoranylidene)acetonitrile: Known for its use in Wittig reactions to form nitriles.
1-(Triphenylphosphoranylidene)propan-2-one: Used in organic synthesis for the formation of alkenes and other unsaturated compounds.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable phosphanylidene intermediates, which can be utilized in a variety of chemical transformations.
Properties
CAS No. |
60886-61-5 |
|---|---|
Molecular Formula |
C22H45OP |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
1-(tributyl-λ5-phosphanylidene)decan-2-one |
InChI |
InChI=1S/C22H45OP/c1-5-9-13-14-15-16-17-22(23)21-24(18-10-6-2,19-11-7-3)20-12-8-4/h21H,5-20H2,1-4H3 |
InChI Key |
WQULCOBOCZRJMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C=P(CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14617699.png)
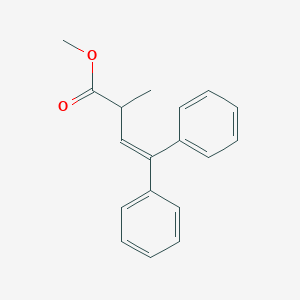
![Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro-](/img/structure/B14617717.png)
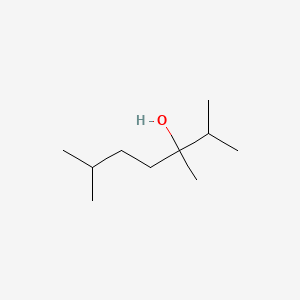
![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14617721.png)
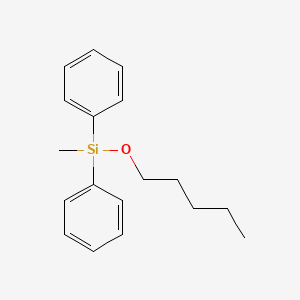

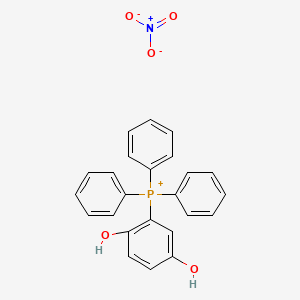



![Propan-2-yl 3,7-dimethyl-9-[(pentan-3-yl)oxy]non-2-enoate](/img/structure/B14617762.png)
![N,N-Dimethyl-N'-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea](/img/structure/B14617768.png)
